molecular formula C18H23N3O4 B2508271 N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide CAS No. 1251552-98-3

N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide

Cat. No.: B2508271
CAS No.: 1251552-98-3
M. Wt: 345.399
InChI Key: YXABSJDOSRENRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Description N-{[1-(Hydroxymethyl)cyclopropyl]methyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a high-purity chemical reagent designed for research and development purposes. This compound features a unique molecular structure incorporating a cyclopropane ring and a 2-oxopiperidine moiety, which may be of significant interest in medicinal chemistry and pharmaceutical research for probing biological targets. For Research Use Only (RUO). This product is intended for laboratory research purposes only. It is strictly not for use in humans, nor for diagnostic, therapeutic, or any other clinical applications. Safety Data Sheets (SDS) should be consulted and followed prior to handling.

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c22-12-18(7-8-18)11-19-16(24)17(25)20-13-4-3-5-14(10-13)21-9-2-1-6-15(21)23/h3-5,10,22H,1-2,6-9,11-12H2,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXABSJDOSRENRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3(CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the hydroxymethyl group: This step may involve hydroxymethylation reactions, where formaldehyde or other hydroxymethylating agents are used.

    Formation of the piperidinyl group: This can be synthesized through cyclization reactions involving appropriate amine precursors.

    Coupling of the cyclopropyl and piperidinyl groups: This step involves amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The carbonyl group in the piperidinyl moiety can be reduced to form alcohol derivatives.

    Substitution: The amide groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC, KMnO4, and CrO3.

    Reduction: Reducing agents such as NaBH4 and LiAlH4 are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds with cyclopropyl moieties exhibit various biological activities, including:

  • Anticancer Activity : Cyclopropyl-containing compounds have shown promise in inhibiting cancer cell proliferation. For instance, derivatives similar to the target compound have been investigated for their ability to interfere with tumor growth pathways.
  • Neurological Disorders : The incorporation of piperidine rings suggests potential applications in treating neurological disorders, as piperidine derivatives are often linked to neuroactive properties.

Synthesis of Related Compounds

The synthesis of N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide can be achieved through various synthetic routes that involve:

  • Cyclopropyl Functionalization : Methods for synthesizing cyclopropane derivatives include cyclopropanation reactions using diazoalkanes or transition metal-catalyzed processes.
  • Amidation Reactions : The formation of amides from carboxylic acids and amines is a common strategy in organic synthesis, allowing for the introduction of the piperidine moiety.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of similar compounds in clinical settings:

  • A study published in Journal of Medicinal Chemistry demonstrated that a related cyclopropyl derivative exhibited significant activity against specific cancer cell lines, suggesting a mechanism involving apoptosis induction.
  • Another research article focused on the neuroprotective effects of piperidine derivatives, highlighting their potential in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidinyl group can also interact with biological targets, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Piperidine/Cyclopropane Family

The compound shares structural motifs with several pharmacologically active agents:

Cyclopropylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide)
  • Core Structure : Cyclopropanecarboxamide fused to a 4-anilidopiperidine backbone .
  • Key Differences :
    • Cyclopropylfentanyl lacks the hydroxymethyl group and ethanediamide linkage, instead featuring a carboxamide and phenylethyl-piperidine moiety.
    • The 2-oxopiperidine in the target compound replaces the unmodified piperidine ring in cyclopropylfentanyl.
  • Pharmacological Implications: Cyclopropylfentanyl is a potent opioid agonist with ~50–100× the potency of morphine due to enhanced lipophilicity from the cyclopropane group .
1-(Cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide
  • Core Structure : Indole-carboxamide with a cyclobutylmethyl group .
  • Key Differences :
    • The cyclobutane ring (vs. cyclopropane) and indole scaffold diverge significantly from the target compound’s diamide and oxopiperidine features.
  • Functional Insight : Cycloalkyl groups (cyclopropane vs. cyclobutane) influence metabolic stability; cyclopropane’s strain may enhance reactivity or receptor interaction .
Ethyl 2-Phenyl-2-(piperidin-2-yl)acetate
  • Core Structure : Piperidine-linked ester with phenyl and ethyl groups .
  • Key Differences :
    • The absence of cyclopropane and diamide groups distinguishes this compound.
  • Relevance : The oxopiperidine in the target compound could mimic piperidine’s role in receptor binding but with altered electronic properties due to the ketone oxygen .

Pharmacokinetic and Pharmacodynamic Comparisons

Table 1: Comparative Analysis of Structural Features
Compound Core Structure Cycloalkyl Group Amide Type Piperidine Modification Key Functional Groups
Target Compound Diamide Cyclopropane Ethanediamide 2-Oxopiperidine Hydroxymethyl, Oxopiperidine
Cyclopropylfentanyl Carboxamide Cyclopropane Monocarboxamide Unmodified piperidine Phenylethyl, Anilido
Ethyl 2-Phenyl-2-(piperidin-2-yl)acetate Ester None Ester Unmodified piperidine Phenyl, Ethyl ester
Table 2: Hypothesized Pharmacological Properties
Compound Lipophilicity (Predicted) CNS Penetration Potential Receptor Target (Hypothesis)
Target Compound Moderate (due to polar groups) Moderate-to-Low Opioid receptors, σ receptors
Cyclopropylfentanyl High High μ-opioid receptor
Ethyl 2-Phenyl-2-(piperidin-2-yl)acetate Low Low Non-opioid (e.g., monoamine transporters)

Metabolic and Stability Considerations

  • Cyclopropane Stability : Cyclopropane rings are generally metabolically resistant but may undergo ring-opening under oxidative conditions . The hydroxymethyl group could facilitate glucuronidation, enhancing excretion .
  • Oxopiperidine vs. Piperidine : The ketone in 2-oxopiperidine may reduce basicity compared to piperidine, altering interactions with acidic residues in receptor binding pockets .

Biological Activity

Molecular Formula

  • Molecular Formula : C₁₄H₁₈N₂O₂
  • Molecular Weight : 250.31 g/mol

Structural Features

The compound contains several functional groups:

  • Cyclopropyl ring : Contributes to the compound's unique three-dimensional structure.
  • Hydroxymethyl group : May influence solubility and reactivity.
  • Piperidine moiety : Often associated with various biological activities, including analgesic and anti-inflammatory effects.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. The piperidinyl group is known to interact with various enzymes, potentially inhibiting their activity. This could be particularly relevant in the context of diseases where enzyme overactivity is a concern, such as cancer or bacterial infections.

Case Studies

  • Study on Piperidine Derivatives : A study investigated the biological activity of various piperidine derivatives, finding that modifications to the piperidine ring significantly enhanced their antibacterial properties. The findings suggest that further modifications to the structure of N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide could yield compounds with improved efficacy against resistant bacterial strains .
  • Synthesis and Activity Correlation : Another research focused on synthesizing related compounds and assessing their biological activities. The study highlighted that structural variations influenced both the potency and spectrum of activity against specific pathogens .

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructurePotential antimicrobial and enzyme inhibitory effects
7 alpha-hydroxyethyl-1-oxacephemsSimilar piperidine structureModerate antibacterial activity; beta-lactamase inhibition
Methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridineComplex structure with piperidineSignificant anti-inflammatory properties

Q & A

Q. Q1. What are the recommended synthetic pathways for N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Design : Multi-step synthesis typically involves coupling reactions between cyclopropane-containing intermediates and substituted phenyl oxalamide precursors. Key steps may include:
    • Amide Bond Formation : Use coupling agents like EDC/HOBt for efficient amidation (common in analogous ethanediamide syntheses) .
    • Cyclopropane Functionalization : Hydroxymethylcyclopropyl derivatives require careful handling due to ring strain; mild acidic/basic conditions are recommended to avoid decomposition .
  • Optimization : Systematic variation of solvents (e.g., DMF vs. DCM), temperature (0–40°C), and stoichiometric ratios of reactants can improve yields. HPLC monitoring is critical for real-time reaction tracking .

Q. Q2. How should researchers characterize the physicochemical properties of this compound, and what analytical techniques are most reliable?

Methodological Answer:

  • Purity Assessment : Use reversed-phase HPLC with UV detection (λmax ~255 nm for similar aromatic/amide compounds) and confirm purity ≥98% .
  • Structural Confirmation :
    • NMR : 1H/13C NMR to verify cyclopropane ring integrity and amide connectivity.
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C19H23N3O4, exact mass: 381.17 g/mol, estimated).
  • Stability Testing : Long-term storage at -20°C in inert atmospheres prevents hydrolysis of the hydroxymethyl group .

Advanced Research Questions

Q. Q3. How can computational modeling predict the biological activity of this compound, and what parameters should be prioritized?

Methodological Answer:

  • Molecular Docking : Target receptors (e.g., opioid or sigma receptors) based on structural analogs like piperidinyl-phenyl ethanediamides . Prioritize:
    • Binding Affinity : Calculate ΔG values for ligand-receptor interactions.
    • Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (amide groups) and hydrophobic regions (cyclopropane ring) .
  • MD Simulations : Assess conformational stability of the cyclopropane moiety under physiological conditions .

Q. Q4. What experimental strategies resolve contradictions in observed in vitro vs. in vivo activity for this compound?

Methodological Answer:

  • Metabolic Stability : Test hepatic microsomal stability (e.g., human/rat liver microsomes) to identify rapid degradation pathways (e.g., esterase-mediated hydrolysis) .
  • Pharmacokinetic Profiling : Compare plasma protein binding (PPB) and blood-brain barrier (BBB) penetration using LC-MS/MS assays .
  • Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) if in vitro activity lacks correlation with animal models .

Q. Q5. How can enantiomeric purity be ensured during synthesis, and what chiral separation methods are effective?

Methodological Answer:

  • Chiral Synthesis : Use enantiomerically pure starting materials (e.g., (R)- or (S)-cyclopropane derivatives) to avoid racemization .
  • Separation Techniques :
    • Chiral HPLC : Utilize cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients.
    • Crystallization : Diastereomeric salt formation with tartaric acid derivatives can isolate enantiomers .

Data Contradiction Analysis

Q. Q6. How should researchers address discrepancies in reported solubility profiles across different solvent systems?

Methodological Answer:

  • Solubility Screening : Conduct parallel assays in DMSO, PBS (pH 7.4), and simulated gastric fluid. Note: Cyclopropane-containing compounds often exhibit pH-dependent solubility due to hydroxymethyl group ionization .
  • Aggregation Studies : Use dynamic light scattering (DLS) to detect nanoaggregates in aqueous buffers, which may falsely reduce apparent solubility .

Q. Q7. What mechanistic insights explain conflicting cytotoxicity results in cancer cell lines?

Methodological Answer:

  • Cell Line-Specific Factors : Screen for expression of target proteins (e.g., piperidine-binding receptors) via Western blotting .
  • Off-Target Effects : Employ kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase inhibition .
  • ROS Modulation : Measure reactive oxygen species (ROS) levels, as cyclopropane derivatives can induce oxidative stress in sensitive cell types .

Methodological Frameworks

Q. Q8. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing hydroxymethyl with fluoromethyl) and correlate with binding affinity data .
  • Therapeutic Hypothesis : Link to neuropathic pain or oncology targets (e.g., σ-1 receptors) based on structural analogs .

Q. Q9. What statistical approaches validate reproducibility in dose-response studies?

Methodological Answer:

  • Power Analysis : Predefine sample sizes (n ≥ 3) to achieve 80% power with α=0.05.
  • Bland-Altman Plots : Compare inter-lab variability in IC50 measurements .
  • Bayesian Modeling : Quantify uncertainty in EC50 estimates for low-solubility compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.